molecular formula C6H4BCl2FO2 B3031247 2,5-Dichloro-3-fluorophenylboronic acid CAS No. 2121511-41-7

2,5-Dichloro-3-fluorophenylboronic acid

Cat. No.: B3031247
CAS No.: 2121511-41-7
M. Wt: 208.81
InChI Key: VLKZUOKRWNZSPW-UHFFFAOYSA-N
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Description

2,5-Dichloro-3-fluorophenylboronic acid is a boronic acid derivative with the molecular formula C6H4BCl2FO2. It is a valuable compound in organic synthesis, particularly in the field of Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of two chlorine atoms and one fluorine atom attached to a phenyl ring, along with a boronic acid functional group.

Mechanism of Action

Target of Action

The primary target of 2,5-Dichloro-3-fluorophenylboronic acid is the Suzuki-Miyaura (SM) cross-coupling reaction . This reaction is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . The compound acts as an organoboron reagent in this process .

Mode of Action

In the SM coupling reaction, this compound participates in electronically divergent processes with the metal catalyst . The reaction involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The SM coupling reaction is the primary biochemical pathway affected by this compound . This reaction enables the formation of carbon-carbon bonds, which is a fundamental process in organic chemistry . The downstream effects of this pathway include the synthesis of various organic compounds .

Pharmacokinetics

It’s known that the compound is relatively stable and readily prepared , suggesting it may have suitable bioavailability for its role in SM coupling reactions.

Result of Action

The action of this compound in SM coupling reactions results in the formation of new carbon-carbon bonds . This is a crucial process in the synthesis of various organic compounds . The compound’s action thus has significant implications in organic chemistry and related fields.

Action Environment

The action of this compound is influenced by various environmental factors. The success of the SM coupling reaction, for instance, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . Moreover, the compound is generally environmentally benign , suggesting it may have minimal environmental impact.

Biochemical Analysis

Biochemical Properties

2,5-Dichloro-3-fluorophenylboronic acid plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling . This compound interacts with palladium catalysts to facilitate the transmetalation process, which is essential for the coupling reaction. The interaction between this compound and palladium involves the transfer of the boronic acid group to the palladium complex, enabling the formation of new carbon-carbon bonds. This interaction is crucial for the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.

Molecular Mechanism

At the molecular level, this compound exerts its effects through interactions with palladium catalysts in Suzuki-Miyaura coupling reactions . The compound binds to the palladium complex, facilitating the transfer of the boronic acid group to the palladium center. This transmetalation step is critical for the formation of new carbon-carbon bonds. The molecular mechanism involves the coordination of the boronic acid group with the palladium catalyst, followed by the transfer of the organic group to the palladium center, enabling the coupling reaction to proceed.

Metabolic Pathways

Its role in Suzuki-Miyaura coupling reactions suggests interactions with enzymes and cofactors involved in these processes

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-Dichloro-3-fluorophenylboronic acid can be synthesized through various methods, with one common approach being the borylation of 2,5-dichloro-3-fluorobenzene. This reaction typically involves the use of a palladium catalyst and a boron reagent, such as bis(pinacolato)diboron, under mild conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound often involves large-scale borylation reactions using similar conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters to ensure consistent product quality. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-3-fluorophenylboronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. This compound can also participate in other types of reactions, such as oxidation and reduction, depending on the reagents and conditions used.

Common Reagents and Conditions

    Suzuki-Miyaura Cross-Coupling: This reaction involves the use of a palladium catalyst, a base (e.g., potassium carbonate), and an aryl halide as the coupling partner.

    Oxidation: Oxidation reactions can be performed using oxidizing agents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride in an appropriate solvent.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. In Suzuki-Miyaura cross-coupling reactions, the primary product is a biaryl compound, which is formed by the coupling of the aryl group from this compound with the aryl halide .

Scientific Research Applications

2,5-Dichloro-3-fluorophenylboronic acid has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

2,5-Dichloro-3-fluorophenylboronic acid can be compared with other similar boronic acids, such as:

The presence of both chlorine and fluorine atoms in this compound makes it unique, as these substituents can enhance its reactivity and selectivity in certain reactions, making it a valuable tool in organic synthesis and scientific research.

Properties

IUPAC Name

(2,5-dichloro-3-fluorophenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BCl2FO2/c8-3-1-4(7(11)12)6(9)5(10)2-3/h1-2,11-12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLKZUOKRWNZSPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1Cl)F)Cl)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BCl2FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401246247
Record name Boronic acid, B-(2,5-dichloro-3-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401246247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2121511-41-7
Record name Boronic acid, B-(2,5-dichloro-3-fluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2121511-41-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-(2,5-dichloro-3-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401246247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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